molecular formula C9H13NO3S B8510585 2-(2-Methoxyethyl)benzenesulfonamide

2-(2-Methoxyethyl)benzenesulfonamide

Cat. No. B8510585
M. Wt: 215.27 g/mol
InChI Key: GRNBESYCUANFCS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-Methoxyethyl)benzenesulfonamide is a useful research compound. Its molecular formula is C9H13NO3S and its molecular weight is 215.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(2-Methoxyethyl)benzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2-Methoxyethyl)benzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C9H13NO3S

Molecular Weight

215.27 g/mol

IUPAC Name

2-(2-methoxyethyl)benzenesulfonamide

InChI

InChI=1S/C9H13NO3S/c1-13-7-6-8-4-2-3-5-9(8)14(10,11)12/h2-5H,6-7H2,1H3,(H2,10,11,12)

InChI Key

GRNBESYCUANFCS-UHFFFAOYSA-N

Canonical SMILES

COCCC1=CC=CC=C1S(=O)(=O)N

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A solution of the crude ether from Example 2 (35.0 g) and 80 ml trifluoroacetic acid was stirred at room temperature for 16 hours. The trifluoroacetic acid was removed in vacuo and methylene chloride added to the residue. The organic phase was washed twice with cold saturated sodium bicarbonate, once with water and dried (Na2SO4). Concentration gave a viscous brown oil which was triturated with hexane. The resulting sticky solid was recrystallized from chloroform/hexane (1:1) to provide 11.0 g of pure 2-(2-methoxyethyl)benzenesulfonamide as a white solid; m.p. 79-81.
Name
ether
Quantity
35 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

Name
COCCc1ccccc1S(=O)(=O)NC(C)(C)C
Quantity
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reactant
Reaction Step One
Quantity
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reactant
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reactant
Reaction Step One

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